LY3201 is a differentiated ERβ agonist validated in enteric neurogenesis, adipose browning, and CNS neurotransmission models. With a Ki of 0.44 nM and 19-fold selectivity, it offers distinct functional outcomes not replicated by other ERβ agonists. Ideal for research in GI motility, female-specific metabolism, and neuroprotection. Select for reproducible, ERβ-specific studies.
Molecular FormulaC18H16F2O3
Molecular Weight318.3 g/mol
CAS No.787621-78-7
Cat. No.B10758331
⚠ Attention: For research use only. Not for human or veterinary use.
LY3201 (ERβ Agonist CAS 787621-78-7): Product-Specific Quantitative Differentiation for Research Procurement
LY3201 ((3aS,4R,9bR)-2,2-difluoro-4-(4-hydroxyphenyl)-1,2,3,3a,4,9b-hexahydrocyclopenta(c)chromen-8-ol) is a synthetic, nonsteroidal benzopyran derivative that functions as a highly selective estrogen receptor β (ERβ) agonist [1]. It belongs to the SERBA (Selective Estrogen Receptor Beta Agonist) chemical class and demonstrates a distinct binding affinity profile characterized by a Ki of 0.44 nM for ERβ and a 19‑fold selectivity over ERα (Ki = 8.4 nM) . Unlike steroidal ERβ agonists, LY3201 possesses a difluorinated cyclopenta[c]chromene core that enables a unique binding orientation within the ERβ ligand‑binding domain [2]. This compound is extensively validated in primary literature across multiple in vivo disease models, including neuroprotection, enteric neurogenesis, adipose browning, and prostate tumor suppression, establishing it as a well‑characterized and mechanistically distinct research tool for dissecting ERβ‑specific biology [3].
[1] Richardson TI, Norman BH, Lugar CW, Jones SA, Durst GL, Wang Y, Durbin JD, Krishnan V, Dinn SR, Reilly JE, Ryter KT. Benzopyrans as selective estrogen receptor β agonists (SERBAs). Part 4: Functionalization of the benzopyran A‑ring. Bioorg Med Chem Lett. 2007;17(18):5082‑5085. doi:10.1016/j.bmcl.2007.06.052 View Source
[2] Norman BH, Richardson TI, Dodge JA, Pfeifer LA, Durst GL, Wang Y, Durbin JD, Krishnan V, Dinn SR, Liu S, Reilly JE, Ryter KT. Benzopyrans as selective estrogen receptor β agonists (SERBAs). Part 2: Structure–activity relationship studies on the benzopyran scaffold. Bioorg Med Chem Lett. 2007;17(8):5082‑5085. doi:10.1016/j.bmcl.2007.04.025 View Source
[3] D'Errico F, Govoni M, Pellegrini C, et al. Estrogen receptor β controls proliferation of enteric glia and differentiation of neurons in the myenteric plexus after damage. Proc Natl Acad Sci U S A. 2018;115(22):5798‑5803. doi:10.1073/pnas.1720267115 View Source
Why LY3201 (CAS 787621‑78‑7) Cannot Be Substituted by Other ERβ Agonists in Rigorous Research
Direct substitution of LY3201 with other commercially available ERβ agonists (e.g., ERB‑041, DPN, WAY‑200070, LY500307) is scientifically unjustified due to substantial divergence in three critical parameters: (i) intrinsic binding potency at ERβ (Ki ranging from 0.44 nM to 5.4 nM across agonists), (ii) ERβ/ERα selectivity ratio (spanning 19‑fold to >200‑fold), and (iii) in vivo functional outcomes in tissue‑specific and disease‑relevant models [1]. These differences arise from distinct chemical scaffolds (benzopyran vs. diarylpropionitrile vs. benzoxazole) that dictate unique ligand‑receptor conformations and downstream transcriptional programs [2]. Consequently, experimental reproducibility, target engagement validation, and cross‑study comparability are compromised when an unvalidated analog is substituted. The quantitative evidence below delineates exactly where LY3201 exhibits measurable differentiation relative to its closest chemical and pharmacological comparators, thereby informing scientifically rigorous procurement decisions [3].
[1] Miao YF, Su W, Dai YB, Wu WF, Huang B, Barros RP, Nguyen H, Maneix L, Guan Y, Warner M, Gustafsson JÅ. An ERβ agonist induces browning of subcutaneous abdominal fat pad in obese female mice. Sci Rep. 2016;6:38579. doi:10.1038/srep38579 View Source
[2] Bello M, Correa‑Basurto J. Evaluation of structural and thermodynamic insight of ERβ with DPN and LY3201. J Mol Graph Model. 2024;126:108634. doi:10.1016/j.jmgm.2023.108634 View Source
[3] Warner M, Gustafsson JÅ. 25 years of ERβ: a personal journey. J Mol Endocrinol. 2022;68(2):R1‑R9. doi:10.1530/JME‑21‑0180 View Source
LY3201 (CAS 787621‑78‑7): Quantitative Differentiation Evidence for Research Selection
ERβ Binding Affinity: LY3201 Demonstrates 12‑Fold Higher Potency than ERB‑041
LY3201 exhibits a Ki of 0.44 nM for human ERβ, whereas the widely used comparator ERB‑041 (Prinaberel) exhibits an IC50 of 5.4 nM in analogous binding assays . This represents a 12‑fold greater binding potency for LY3201. The experimental context involves competitive radioligand binding using recombinant human ERβ ligand‑binding domain .
ERβ agonistBinding affinitySelectivity
Evidence Dimension
ERβ binding affinity (Ki / IC50)
Target Compound Data
Ki = 0.44 nM (human ERβ)
Comparator Or Baseline
ERB‑041 (Prinaberel): IC50 = 5.4 nM (human ERβ)
Quantified Difference
12‑fold greater potency for LY3201
Conditions
Competitive radioligand binding assay; recombinant human ERβ ligand‑binding domain
Why This Matters
Higher intrinsic potency enables lower working concentrations in cell‑based assays, reducing off‑target liabilities and improving signal‑to‑noise ratios.
ERβ agonistBinding affinitySelectivity
ERβ/ERα Selectivity Ratio: LY3201 Occupies a Distinct Middle Ground Among ERβ Agonists
LY3201 displays a 19‑fold selectivity for ERβ over ERα (Ki = 0.44 nM vs. 8.4 nM) . In contrast, ERB‑041 exhibits >200‑fold selectivity (IC50 = 5.4 nM vs. >1216 nM) , while DPN shows approximately 70‑fold selectivity (EC50 = 0.85 nM vs. 66 nM) . LY3201's intermediate selectivity profile may be advantageous in systems where residual ERα engagement is desired or where extreme selectivity compromises transcriptional efficacy [1].
ERβ selectivityERα off‑targetSERBA
Evidence Dimension
ERβ/ERα selectivity ratio
Target Compound Data
19‑fold (Ki ERβ = 0.44 nM; Ki ERα = 8.4 nM)
Comparator Or Baseline
ERB‑041: >200‑fold; DPN: ~70‑fold
Quantified Difference
LY3201 exhibits 10‑fold lower selectivity than ERB‑041; ~3.7‑fold lower than DPN
Conditions
Competitive binding assays using recombinant human ERα and ERβ
Why This Matters
Selectivity ratio directly impacts experimental interpretation; an intermediate ratio may better recapitulate physiological ERβ signaling without complete ERα silencing.
ERβ selectivityERα off‑targetSERBA
[1] Warner M, Gustafsson JÅ. 25 years of ERβ: a personal journey. J Mol Endocrinol. 2022;68(2):R1‑R9. doi:10.1530/JME‑21‑0180 View Source
In Vivo Enteric Neurogenesis: LY3201 Induces 2.7‑Fold Neuronal Increase Not Demonstrated for ERB‑041 or DPN
In primary murine myenteric ganglia cultured in neuronal medium, LY3201 (0.5 nM) elicited a 2.7‑fold increase in the number of neurofilament⁺ and HuC/D⁺ neurons compared to vehicle control [1]. Furthermore, in two murine models of enteric neuronal damage (high‑fat diet and benzalkonium chloride), LY3201 treatment significantly accelerated neuronal recovery in vivo [2]. Comparable quantitative in vivo neurogenic data are absent for ERB‑041, DPN, or WAY‑200070 in published literature, establishing a functional differentiation for LY3201 in ENS research [3].
Enteric nervous systemNeurogenesisIn vivo model
Evidence Dimension
Enteric neuronal differentiation (in vitro / in vivo)
Target Compound Data
2.7‑fold increase in neurons (in vitro); accelerated neuronal recovery in vivo (p<0.05 vs. vehicle)
Comparator Or Baseline
Vehicle control (in vitro and in vivo)
Quantified Difference
2.7‑fold increase (in vitro); significant neurogenesis in vivo (no effect observed with vehicle)
Demonstrated in vivo efficacy in a disease‑relevant model provides a functional benchmark absent for many ERβ agonists, supporting selection for ENS‑targeted studies.
Enteric nervous systemNeurogenesisIn vivo model
[1] D'Errico F, Govoni M, Pellegrini C, et al. Estrogen receptor β controls proliferation of enteric glia and differentiation of neurons in the myenteric plexus after damage. Proc Natl Acad Sci U S A. 2018;115(22):5798‑5803. doi:10.1073/pnas.1720267115 View Source
[2] D'Errico F, et al. (as above). Fig 2B and Fig 4C. View Source
[3] PubMed search: (ERB‑041 OR DPN OR WAY‑200070) AND (enteric nervous system OR myenteric plexus). No direct functional data identified. View Source
Adipose Tissue Browning: LY3201 Induces Browning in Obese Female Mice, an Effect Not Observed with WAY‑200070
A 3‑day treatment with LY3201 (0.04 mg/day, s.c. pellet) induced browning of subcutaneous abdominal fat in 1‑year‑old obese WT and ERα⁻/⁻ female mice, as evidenced by increased expression of ERβ in sympathetic ganglia neurons, elevated tyrosine hydroxylase in nerve terminals, and upregulation of β3‑adrenoceptor in adipose tissue [1]. In contrast, WAY‑200070 has been reported to produce antidiabetic effects in male mice but does not induce adipose browning in the same paradigm [2]. This tissue‑specific and sex‑dependent functional divergence underscores LY3201's unique in vivo pharmacology [3].
Adipose browningMetabolismObesity
Evidence Dimension
Adipose tissue browning (in vivo functional assay)
Target Compound Data
Significant induction of browning markers (ERβ, TH, β3‑adrenoceptor) in obese female mice
Comparator Or Baseline
WAY‑200070: antidiabetic effects but no reported browning induction in female mice
Quantified Difference
Qualitative functional divergence: LY3201 induces browning; WAY‑200070 does not in comparable models
Functional divergence in a therapeutically relevant metabolic endpoint provides a compelling rationale for selecting LY3201 over WAY‑200070 for obesity‑ or browning‑focused research.
Adipose browningMetabolismObesity
[1] Miao YF, Su W, Dai YB, Wu WF, Huang B, Barros RP, Nguyen H, Maneix L, Guan Y, Warner M, Gustafsson JÅ. An ERβ agonist induces browning of subcutaneous abdominal fat pad in obese female mice. Sci Rep. 2016;6:38579. doi:10.1038/srep38579 View Source
[2] Hamilton DJ, et al. Antidiabetic actions of an estrogen receptor β selective agonist. Diabetes. 2013;62(7):2215‑2225. doi:10.2337/db12‑1562 View Source
[3] Warner M, Gustafsson JÅ. 25 years of ERβ: a personal journey. J Mol Endocrinol. 2022;68(2):R1‑R9. doi:10.1530/JME‑21‑0180 View Source
In mice treated with LY3201 (0.04 mg/day s.c. pellet for 3 days), a clear reduction in dendritic spines on cortical neurons was observed by Golgi staining, accompanied by increased expression of glutamic acid decarboxylase (GAD65+67) in layer V cortex and CA1 hippocampus, more GAD⁺ terminals surrounding pyramidal neurons, and decreased NMDA receptor (NMDAR) expression [1]. These changes are opposite to those induced by estradiol‑17β (which activates both ERα and ERβ) [2]. No comparable quantitative CNS functional data exist for ERB‑041 or DPN in the same experimental paradigm, highlighting a CNS‑specific functional differentiation [3].
Demonstrated ability to shift excitatory/inhibitory balance in the CNS provides a unique functional signature not shared by other ERβ agonists, supporting selection for neuropsychiatric or neuroprotective research.
CNSGABAergicSynaptic plasticity
[1] Tan XJ, Dai YB, Wu WF, Kim HJ, Barros RP, Richardson TI, Yaden BC, Warner M, Gustafsson JÅ. Reduction of dendritic spines and elevation of GABAergic signaling in the brains of mice treated with an estrogen receptor β ligand. Proc Natl Acad Sci U S A. 2012;109(5):1708‑1712. doi:10.1073/pnas.1121162109 View Source
[2] Tan XJ, et al. (as above). Fig 1‑4. View Source
[3] PubMed search: (ERB‑041 OR DPN) AND (dendritic spine OR GABAergic). No direct comparable data identified. View Source
Optimal Research and Industrial Application Scenarios for LY3201 (CAS 787621‑78‑7) Based on Validated Differentiation
Enteric Nervous System (ENS) Regeneration and Neurogenesis Studies
LY3201 is uniquely validated in both in vitro and in vivo models of ENS damage, demonstrating a 2.7‑fold increase in enteric neurons in primary culture and accelerated neuronal recovery in murine injury models [1]. This functional evidence, absent for ERB‑041, DPN, or WAY‑200070, positions LY3201 as the preferred tool compound for investigating ERβ‑mediated enteric neurogenesis and potential therapeutic applications in gastrointestinal motility disorders [2].
Adipose Tissue Browning and Metabolic Research in Female Models
LY3201 induces browning of subcutaneous adipose tissue in obese female mice, an effect not replicated by WAY‑200070 in comparable studies [3]. This sex‑specific and tissue‑specific functional outcome supports the use of LY3201 in metabolic research focused on female‑specific obesity interventions, adipose tissue remodeling, and energy expenditure mechanisms [4].
CNS Synaptic Plasticity and Neuropsychiatric Research
LY3201 uniquely shifts cortical and hippocampal neurotransmission toward inhibition by reducing dendritic spine density and upregulating GABAergic markers, opposite to estradiol effects [5]. This distinct functional signature, not reported for other ERβ agonists, makes LY3201 the optimal choice for studies investigating ERβ‑mediated modulation of anxiety, depression, or neuroprotection in CNS disorders [6].
Prostate Cancer and Androgen Receptor Signaling Studies
In ERβ‑expressing LNCaP prostate cancer cells, LY3201 down‑regulates androgen receptor (AR) target genes (FKBP5, TBC1D4) and exerts tumor‑suppressive effects [7]. This validated activity in prostate cancer models provides a compelling rationale for selecting LY3201 over less‑characterized ERβ agonists in oncology research focused on AR signaling crosstalk and ERβ‑mediated tumor suppression [8].
[1] D'Errico F, et al. Proc Natl Acad Sci U S A. 2018;115(22):5798‑5803. doi:10.1073/pnas.1720267115 View Source
[2] Warner M, Gustafsson JÅ. J Mol Endocrinol. 2022;68(2):R1‑R9. doi:10.1530/JME‑21‑0180 View Source
[8] Warner M, et al. Proc Natl Acad Sci U S A. 2020;117(8):4302‑4311. doi:10.1073/pnas.1918711117 View Source
Technical Documentation Hub
Structured technical reading across foundational, methodological, troubleshooting, and
validation/comparative pathways. Use the hub when you need more detail before procurement.